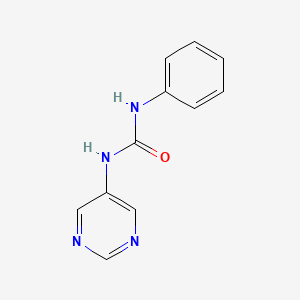

3-Phenyl-1-(pyrimidin-5-YL)urea

説明

Structure

3D Structure

特性

IUPAC Name |

1-phenyl-3-pyrimidin-5-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c16-11(14-9-4-2-1-3-5-9)15-10-6-12-8-13-7-10/h1-8H,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORYEJOUOLFDAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CN=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the Urea (B33335) Linkage in N-Phenyl-N'-pyrimidinylureas

The formation of the urea bond is a critical step in the synthesis of N-phenyl-N'-pyrimidinylureas. Several classical and modern synthetic methods have been developed to facilitate this transformation, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Condensation Reactions Involving Phenyl Isocyanates and Aminopyrimidine Precursors

A direct and widely employed method for the synthesis of N-phenyl-N'-pyrimidinylureas involves the condensation reaction between a phenyl isocyanate and an aminopyrimidine. This reaction is typically straightforward, relying on the nucleophilic attack of the amino group of the pyrimidine (B1678525) on the electrophilic carbon of the isocyanate.

The reaction of 2-aminopyrimidine (B69317) with phenyl isothiocyanate has been utilized to prepare the corresponding thiourea (B124793) derivative, 1-phenyl-3-(pyrimidin-2-yl)thiourea. rdd.edu.iq Similarly, the reaction of various aryl amines with aryl isocyanates serves as a general route to diaryl ureas. asianpubs.org The synthesis of N-phenyl-N'-purin-6-yl ureas has also been reported, highlighting the applicability of this method to related heterocyclic systems. nih.gov In some instances, the isocyanate intermediate can be generated in situ from a primary amide via a Hofmann rearrangement, followed by nucleophilic addition of an amine to form the urea. organic-chemistry.org

A notable example is the synthesis of unsymmetrical N-phenyl-N'-pyrimidylurea derivatives through the selenium- or selenium dioxide-catalyzed reductive carbonylation of nitroaromatics in the presence of aminopyrimidine derivatives and carbon monoxide. This one-pot reaction proceeds in moderate to good yields and involves the presumed in-situ formation of an isocyanate species from the nitroaromatic precursor. researchgate.net

Table 1: Examples of Urea Formation via Isocyanate Condensation

| Phenyl Isocyanate/Precursor | Aminopyrimidine/Amine | Product | Catalyst/Conditions | Reference |

| Nitroaromatics + CO | Aminopyrimidine derivatives | N-phenyl-N'-pyrimidylureas | Selenium or Selenium dioxide | researchgate.net |

| Phenyl isothiocyanate | 2-Aminopyrimidine | 1-phenyl-3-(pyrimidin-2-yl)thiourea | Reflux | rdd.edu.iq |

| Aryl isocyanates | Aryl amines | Diaryl ureas | Room temperature | asianpubs.org |

| Primary amides | Ammonia source | N-substituted ureas | Phenyliodine diacetate (Hofmann rearrangement) | organic-chemistry.org |

Multicomponent Reaction Approaches for Urea Formation (e.g., Biginelli-type reactions adapted for pyrimidinyl ureas)

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrimidinyl ureas in a single step from three or more starting materials. The Biginelli reaction, a classic MCR for the synthesis of dihydropyrimidinones, has been adapted for the creation of more complex pyrimidine-containing structures.

For instance, a Biginelli-type reaction involving aryl aldehydes, barbituric acid, and urea or thiourea, catalyzed by ceric ammonium (B1175870) nitrate, has been used to produce tetrahydropyrimido[4,5-d]pyrimidine-diones. rsc.org This demonstrates the feasibility of incorporating a urea component in a multicomponent setup to build fused pyrimidine systems. While not directly yielding 3-phenyl-1-(pyrimidin-5-yl)urea, these methods highlight the potential for designing novel MCRs for its synthesis.

Another example involves a four-component reaction of an aryl aldehyde, ethyl cyanoacetate, and thiourea/urea in the presence of diisopropylethylammonium acetate (B1210297) at room temperature to afford 1,2,3,4-tetrahydropyrimidines. acs.org Furthermore, a p-toluenesulfonic acid-promoted Biginelli reaction of β-ketophosphonates, aryl aldehydes, and urea has been developed for the synthesis of 5-phosphonato-3,4-dihydropyrimidin-2-ones. beilstein-journals.org Copper-catalyzed three-component reactions of aryl acetylenes, amines, and 1,4,2-dioxazol-5-ones have also been reported for the synthesis of N-acyl amidines, which are structurally related to ureas. acs.org

Table 2: Examples of Multicomponent Reactions for Pyrimidine Synthesis

| Components | Catalyst/Conditions | Product Type | Reference |

| Aryl aldehyde, Barbituric acid, Urea/Thiourea | Ceric ammonium nitrate, Reflux in water | Tetrahydropyrimido[4,5-d]pyrimidine-diones | rsc.org |

| Aldehyde, Ethyl cyanoacetate, Thiourea/Urea | Diisopropylethylammonium acetate, Room temperature | 1,2,3,4-Tetrahydropyrimidines | acs.org |

| β-Ketophosphonate, Aryl aldehyde, Urea | p-Toluenesulfonic acid, Acetonitrile | 5-Phosphonato-3,4-dihydropyrimidin-2-one | beilstein-journals.org |

| Aryl acetylene, Amine, 1,4,2-Dioxazol-5-one | Copper(I) iodide | N-Acyl amidine | acs.org |

Palladium-Catalyzed Carbonylation Routes and Related Metal-Mediated Syntheses

Palladium-catalyzed carbonylation reactions have emerged as powerful tools for the synthesis of ureas from amines and a carbon monoxide source. These methods offer an alternative to the use of pre-formed isocyanates.

A general method for the synthesis of symmetrically and unsymmetrically disubstituted ureas involves the direct palladium-catalyzed oxidative carbonylation of primary and secondary amines. researchgate.net This reaction typically employs a palladium(II) catalyst in the presence of an oxidant. Another approach involves the palladium-catalyzed carbonylation of urea derivatives with aryl iodides and bromides, using a carbon monoxide precursor. This method has been shown to be tolerant of various functional groups. organic-chemistry.org

Furthermore, the palladium-catalyzed carbonylative cyclization of amines via C(sp³)–H activation has been demonstrated, leading to the formation of γ-lactams, showcasing the versatility of palladium catalysis in C-N bond formation and carbonylation. acs.org While direct application to this compound is not explicitly detailed, these methodologies provide a strong foundation for developing such a synthesis. For example, the oxidative carbonylation of anilines could be adapted to include aminopyrimidines.

Table 3: Palladium-Catalyzed Urea Synthesis

| Substrates | Catalyst System | CO Source | Product | Reference |

| Primary and secondary amines | PdI₂(KI) | CO gas | Symmetrical and unsymmetrical ureas | researchgate.net |

| Urea derivatives, Aryl iodides/bromides | Palladium catalyst | 9-methylfluorene-9-carbonyl chloride | N-Benzoyl ureas | organic-chemistry.org |

| N-(2-pyridyl)sulfonyl-protected amines | Palladium catalyst | Mo(CO)₆ | γ-Lactams | acs.org |

Functionalization and Derivatization of the Pyrimidine Ring at the 5-Position

The introduction and subsequent modification of substituents at the 5-position of the pyrimidine ring are crucial for tuning the biological activity of N-phenyl-N'-pyrimidinylurea derivatives.

Introduction of the 5-Substituent onto the Pyrimidine Nucleus

Several synthetic strategies allow for the introduction of various functional groups at the C5 position of the pyrimidine ring prior to the urea formation step. One common approach involves the synthesis of 5-substituted pyrimidine building blocks that can then be elaborated.

A multi-step synthesis has been reported for novel 5-substituted pyrimidine analogs starting from thiouracil. researchgate.net This involves iodination at the 5-position, followed by further modifications. Another method describes the preparation of 5-acylpyrimidines, which serve as versatile intermediates for the introduction of other functional groups. google.com For example, a 5-acylpyrimidine can be reacted with a suitable nucleophile to afford a 5-methanolpyrimidine derivative. The synthesis of 5-substituted pyrimidines has also been achieved via the addition of formaldehyde (B43269) to the pyrimidine ring. acs.org

Furthermore, pyrimidine-5-carbonitriles are valuable intermediates that can be synthesized through various routes, including the reaction of 2-(butylthio)-4-chloro-6-phenylpyrimidine-5-carbonitrile with heteroaromatic amines. ekb.eg These nitrile-containing pyrimidines can then be converted into other functional groups.

Table 4: Synthesis of 5-Substituted Pyrimidine Precursors

| Starting Material | Reagents/Conditions | 5-Substituted Pyrimidine Product | Reference |

| Thiouracil | Iodination, Chlorination, Amination | 5-Iodo, 5-amino pyrimidine analogs | researchgate.net |

| Isobutyronitrile, 5-bromopyrimidine | n-BuLi | 5-Acylpyrimidine | google.com |

| Pyrimidine | Formaldehyde | 5-Hydroxymethylpyrimidine | acs.org |

| 2-(Butylthio)-4-chloro-6-phenylpyrimidine-5-carbonitrile | Heteroaromatic amines | 5-Cyano-6-phenylpyrimidine derivatives | ekb.eg |

Post-Synthetic Modifications on the Pyrimidine Ring

Post-synthetic modification allows for the diversification of N-phenyl-N'-pyrimidinylurea structures after the core urea linkage has been established. This approach is particularly useful for late-stage functionalization and the generation of compound libraries.

Nucleophilic aromatic substitution is a common strategy for functionalizing the pyrimidine ring, which is electron-deficient. For example, in pyrimidinyl biphenylureas, the pyrimidine ring can be aminated with pyrrolidine (B122466) or dimethylamine (B145610) after the urea formation. nih.gov This highlights the feasibility of introducing substituents at positions activated for nucleophilic attack.

In the context of fused pyrimidine systems like pyrazolo[1,5-a]pyrimidines, nucleophilic aromatic substitution has been employed to introduce various motifs at the 5- and 7-positions of the ring system. tdx.cat Additionally, post-synthetic modifications of pyrimidine nucleosides within oligonucleotides have been extensively studied, involving reactions such as cross-coupling and substitutions at the C5 position. researchgate.net Although the substrates are different, the chemical principles can be applied to the modification of the pyrimidine ring in smaller molecules like this compound.

Table 5: Post-Synthetic Modification of Pyrimidine Rings

| Substrate | Reagents/Conditions | Modification | Reference |

| Pyrimidinyl biphenylurea | Pyrrolidine or Dimethylamine | Amination of the pyrimidine ring | nih.gov |

| Pyrazolo[1,5-a]pyrimidines | Various nucleophiles | Substitution at C5 and C7 | tdx.cat |

| Pyrimidine nucleosides | Cross-coupling reagents | C5-functionalization | researchgate.net |

Development of Specific Synthetic Routes to this compound

The synthesis of this compound and related N-Phenyl-N'-pyrimidinylurea compounds is a focal point in medicinal chemistry due to their potential biological activities. The development of synthetic routes is geared towards efficiency, scalability, and the ability to generate diverse analogs for structure-activity relationship (SAR) studies.

One-Pot and Convergent Synthetic Approaches

One-Pot Synthesis:

One-pot multicomponent reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and reduced environmental impact by minimizing intermediate isolation steps. For the synthesis of pyrimidine-containing ureas, the Biginelli reaction and its variations are prominent examples of one-pot procedures. mdpi.comrsc.org While a specific one-pot synthesis for this compound is not extensively detailed in the available literature, a plausible approach can be extrapolated from similar syntheses. Such a reaction could theoretically involve the condensation of a β-dicarbonyl compound, an aldehyde, and a substituted urea in a single step. mdpi.com

For instance, a one-pot synthesis of dihydropyrimidinones often involves reacting an aldehyde, a β-keto ester, and urea under acidic conditions. mdpi.com By modifying the reactants, it is conceivable to develop a one-pot synthesis for the target compound.

Convergent Synthesis:

Convergent synthesis is a strategy that involves the independent synthesis of different fragments of a target molecule, which are then coupled together in the final steps. This approach is generally more efficient for the synthesis of complex molecules than a linear synthesis. For N-aryl-N'-pyrimidinyl ureas, a convergent approach would typically involve the separate preparation of an activated pyrimidine precursor and a phenyl isocyanate or a related derivative, followed by their coupling. This method allows for the modular construction of a library of analogs by varying either the pyrimidine or the phenyl component. bohrium.com

A common convergent strategy involves the reaction of an amine with an isocyanate. In the context of this compound, this would entail the reaction of 5-aminopyrimidine (B1217817) with phenyl isocyanate.

Sequential Reaction Pathways and Optimization of Reaction Conditions

Sequential reaction pathways are the most commonly reported methods for the synthesis of N-Phenyl-N'-pyrimidinylurea compounds. These routes offer better control over the reaction and facilitate the purification of intermediates and the final product.

The most direct sequential pathway for the synthesis of this compound involves the reaction of 5-aminopyrimidine with phenyl isocyanate. This is a standard method for urea formation. The reaction typically proceeds by the nucleophilic attack of the amino group of 5-aminopyrimidine on the electrophilic carbonyl carbon of phenyl isocyanate.

Optimization of Reaction Conditions:

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the use of catalysts.

Solvents: A variety of solvents can be used for the synthesis of urea derivatives, with the choice often depending on the solubility of the reactants and the desired reaction temperature. Common solvents include dichloromethane (B109758) (DCM), ethanol, and dimethylformamide (DMF). nih.govmdpi.com

Temperature: The reaction is often carried out at room temperature, although gentle heating may be required to drive the reaction to completion, especially with less reactive starting materials.

Catalysts: While the reaction between an amine and an isocyanate often proceeds without a catalyst, bases such as triethylamine (B128534) can be added to facilitate the reaction by deprotonating the amine, thereby increasing its nucleophilicity.

A typical procedure would involve dissolving 5-aminopyrimidine in a suitable solvent, such as DCM, and then adding phenyl isocyanate dropwise at room temperature with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

Table 1: Representative Reaction Conditions for the Synthesis of N-Aryl-N'-pyrimidinylureas

| Reactant 1 | Reactant 2 | Solvent | Catalyst/Additive | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2-amino-4-chloropyrimidine | phenyl isocyanate | DCM | Et3N | rt | 3 h | Not specified | nih.gov |

| aniline derivative | aryl isocyanate | THF | None | rt | Not specified | 78-88% | mdpi.com |

| 2-aminopyrimidine | phenylisothiocyanate | Ethanol | None | Reflux | 2 h | Not specified | rdd.edu.iq |

Purification and Isolation Techniques for N-Phenyl-N'-pyrimidinylurea Compounds

The purification and isolation of the target compound are critical steps to ensure its purity for subsequent applications. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Recrystallization:

Recrystallization is a common technique for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent, and as the solution cools, the pure compound crystallizes out, leaving impurities dissolved in the mother liquor. The choice of solvent is crucial; the compound should be sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is a frequently used solvent for the recrystallization of pyrimidine derivatives. ijpsr.com

Chromatography:

Column chromatography is a versatile purification technique used to separate compounds based on their differential adsorption onto a stationary phase. For N-Phenyl-N'-pyrimidinylurea compounds, silica (B1680970) gel is a commonly used stationary phase. The crude product is dissolved in a minimal amount of solvent and loaded onto the column. A suitable eluent system, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a polar solvent (e.g., ethyl acetate or methanol), is then passed through the column to separate the desired compound from impurities. rsc.org The fractions are collected and analyzed by TLC to identify those containing the pure product.

Table 2: Common Purification Techniques for N-Phenyl-N'-pyrimidinylurea Compounds

| Technique | Stationary Phase/Solvent | Eluent System | Reference |

|---|---|---|---|

| Recrystallization | Ethanol | N/A | ijpsr.com |

| Column Chromatography | Silica Gel | Chloroform | rsc.org |

| Column Chromatography | Silica Gel | 5-10% MeOH/DCM | nih.gov |

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a cornerstone in the structural determination of 3-Phenyl-1-(pyrimidin-5-YL)urea, offering precise insights into the chemical environment of each proton and carbon atom.

Proton (¹H) NMR Spectral Interpretation for Core Structure and Substituent Connectivity

The ¹H NMR spectrum of this compound displays characteristic signals that confirm the presence and connectivity of its core components. The protons of the phenyl ring typically appear as a multiplet in the aromatic region, while the pyrimidine (B1678525) ring protons exhibit distinct chemical shifts. The protons of the urea (B33335) linkage (NH) are often observed as broad singlets, with their chemical shifts being sensitive to solvent and concentration. General observations for similar diaryl urea compounds show NH proton signals appearing around δ 9.54 ppm and δ 8.72 ppm. nih.govmdpi.com Aromatic protons are generally observed in the δ 7–9 ppm range. nih.govmdpi.com

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| [Value] | [e.g., s, d, t, m] | [e.g., 1H, 2H] | Pyrimidine-H2 |

| [Value] | [e.g., s, d, t, m] | [e.g., 1H, 2H] | Pyrimidine-H4, H6 |

| [Value] | [e.g., s, d, t, m] | [e.g., 1H, 2H] | Phenyl-H (ortho) |

| [Value] | [e.g., s, d, t, m] | [e.g., 1H, 2H] | Phenyl-H (meta) |

| [Value] | [e.g., s, d, t, m] | [e.g., 1H, 2H] | Phenyl-H (para) |

| [Value] | [e.g., br s] | [e.g., 1H] | NH (Urea) |

| [Value] | [e.g., br s] | [e.g., 1H] | NH (Urea) |

Carbon-13 (¹³C) NMR Analysis for Carbon Skeleton Elucidation

Complementing the proton data, the ¹³C NMR spectrum provides a definitive map of the carbon skeleton. The carbonyl carbon of the urea moiety is a key diagnostic signal, typically resonating in the downfield region. The carbon atoms of the phenyl and pyrimidine rings give rise to a series of signals in the aromatic region, with their specific chemical shifts influenced by the electronic effects of the substituents.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| [Value] | C=O (Urea) |

| [Value] | Pyrimidine-C2 |

| [Value] | Pyrimidine-C4, C6 |

| [Value] | Pyrimidine-C5 |

| [Value] | Phenyl-C1 (ipso) |

| [Value] | Phenyl-C (ortho) |

| [Value] | Phenyl-C (meta) |

| [Value] | Phenyl-C (para) |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY) for Proton-Carbon and Proton-Proton Correlations

Two-dimensional NMR experiments are instrumental in assembling the complete structural puzzle. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity between the phenyl, urea, and pyrimidine fragments. Correlation Spectroscopy (COSY) identifies proton-proton coupling networks within the individual ring systems, further confirming their spin systems.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignments of Key Functional Groups

Vibrational spectroscopy provides valuable information about the functional groups present in the molecule. The IR spectrum of a related diaryl urea compound showed characteristic N-H stretching vibrations, C=O stretching of the urea group, and C-N stretching bands. For instance, IR spectra of similar urea derivatives have exhibited absorption bands in the range of 3305–3424 cm⁻¹ for N-H stretching and 1707–1729 cm⁻¹ for the C=O stretching of the urea moiety. mdpi.comnih.gov Aromatic C-H and C=C stretching vibrations are also expected in their characteristic regions. Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data, especially for the vibrations of the aromatic rings.

Table 3: General IR Absorption Bands for Diaryl Urea Derivatives

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3300 - 3500 | N-H Stretching |

| 3000 - 3100 | Aromatic C-H Stretching |

| 1680 - 1730 | C=O Stretching (Urea) |

| 1500 - 1600 | C=C Aromatic Ring Stretching |

| 1200 - 1400 | C-N Stretching |

Note: This table provides general ranges based on literature for similar compounds.

Mass Spectrometry (MS) for Molecular Ion and Characteristic Fragmentation Pattern Determination

Mass spectrometry confirms the molecular weight of the compound and provides insights into its fragmentation pathways, which can further corroborate the proposed structure. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern would likely involve cleavage of the urea linkage and fragmentation of the heterocyclic and aromatic rings. For other urea derivatives, electrospray ionization (ESI) has been used to determine the molecular ion. nih.govmdpi.com

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture and Conformation

A closely related pyrido[2,3-d]pyrimidine (B1209978) derivative, 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy) phenyl)-3-(2,4-difluorophenyl)urea, provides insight into the type of data obtained from such an analysis. For this compound, the crystallographic and refinement data are meticulously tabulated, offering a blueprint for what would be expected for this compound tandfonline.com.

| Parameter | Value (for a related compound) |

| Empirical formula | C24H15BrF2N6O2 |

| Formula weight | 553.33 |

| Temperature | 296(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P21/c |

| Unit cell dimensions | a = 12.046(2) Å, α = 90°b = 10.051(2) Å, β = 98.83(3)°c = 19.896(4) Å, γ = 90° |

| Volume | 2381.1(8) ų |

| Z | 4 |

| Density (calculated) | 1.543 Mg/m³ |

| Table 1: Representative Crystallographic Data for a Related Ureido-Pyrimidine Compound tandfonline.com. |

The crystal packing of urea-containing compounds is predominantly dictated by a network of intermolecular hydrogen bonds. The urea moiety itself is an excellent hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of robust and predictable supramolecular structures nih.govresearchgate.net.

In the case of this compound, the N-H groups of the urea linker are expected to form strong hydrogen bonds with the carbonyl oxygen of an adjacent urea moiety and potentially with the nitrogen atoms of the pyrimidine ring. This often results in the formation of well-defined hydrogen-bonded chains or sheets. For instance, in many N,N'-disubstituted ureas, a common motif is the formation of a one-dimensional tape or ribbon structure, where molecules are linked by N-H···O=C hydrogen bonds researchgate.net.

In addition to the primary urea-urea hydrogen bonds, the pyrimidine ring introduces further possibilities for intermolecular interactions. The nitrogen atoms of the pyrimidine can act as hydrogen bond acceptors, interacting with the N-H groups of the urea or even with C-H donors from neighboring phenyl or pyrimidine rings.

A study of a related pyrido[2,3-d]pyrimidine compound revealed the presence of N–H···N and C–H···O hydrogen bonds, which play a major role in the crystal packing tandfonline.com. The analysis of its Hirshfeld surface and 2D fingerprint plots indicated that various intermolecular contacts, including C···H, H···H, N···H, and O···H interactions, contribute to the stability of the crystal structure tandfonline.com.

The conformation of the this compound molecule in the solid state is a critical aspect revealed by X-ray crystallography. The relative orientation of the phenyl and pyrimidine rings with respect to the central urea linker is of particular interest.

Urea derivatives can adopt different conformations, with the trans-trans conformation generally being the most stable. However, the presence of bulky substituents or intramolecular hydrogen bonding can favor other conformations, such as cis-trans researchgate.net. In the solid state, the observed conformation will be the one that allows for the most stable crystal packing arrangement, balancing intramolecular energetics with intermolecular interactions.

Computational studies on a related pyrido[2,3-d]pyrimidine compound identified four relatively stable conformers, with the most stable calculated conformer being similar to the one observed in the crystal structure determined by XRD tandfonline.com. This highlights the interplay between the inherent conformational preferences of the molecule and the stabilizing forces within the crystal lattice.

The planarity of the urea group and the degree of twisting between the phenyl and pyrimidine rings are important conformational parameters. Significant twisting is often observed to alleviate steric hindrance between the aromatic rings and the urea moiety. The specific dihedral angles between the planes of the aromatic rings and the urea group would be precisely determined from the single-crystal X-ray diffraction data.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Phenyl-1-(pyrimidin-5-YL)urea, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, have been utilized to determine its optimized molecular geometry and analyze its electronic characteristics. nih.govbohrium.comijcce.ac.ir These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles in the molecule's most stable conformation. nih.govtandfonline.com Theoretical calculations have shown a good correlation with experimental data where available. derpharmachemica.com

Theoretical vibrational frequencies for this compound and related structures can be calculated using DFT. These calculated frequencies are then compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy to assign the observed vibrational bands to specific molecular motions, such as stretching and bending of bonds. nih.govderpharmachemica.com Scaling factors are often applied to the calculated frequencies to improve the agreement with experimental values. researchgate.net For instance, aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region, and DFT calculations can help pinpoint the symmetric and asymmetric stretching modes of the phenyl and pyrimidine (B1678525) rings. derpharmachemica.com Similarly, the characteristic vibrations of the urea (B33335) moiety can be identified and analyzed.

Table 1: Comparison of Experimental and Theoretical Vibrational Frequencies for a Related Phenyl-Urea Derivative

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| N-H Stretch | 3356, 3304 | 3670, 3561, 3511 |

| C-H Aromatic Stretch | 3063 | 3093 - 2746 |

| C=O Stretch | ~1676 | Not specified |

| C-N Stretch | Not specified | 1293, 1188, 1117 |

Note: Data extracted from studies on similar phenyl-urea containing compounds and may not be exact for this compound. The table is for illustrative purposes. nih.govtandfonline.comresearchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.netnih.gov

The HOMO-LUMO energy gap (ΔE) is a significant parameter that provides insights into the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net For derivatives of pyrimidine, the distribution of electron density in the HOMO and LUMO orbitals reveals the likely sites for electrophilic and nucleophilic attack. wuxibiology.com In many phenyl-urea type structures, the HOMO is often localized on the phenyl ring, while the LUMO is distributed over the urea and pyrimidine moieties. researchgate.net

Table 2: Calculated FMO Properties for a Related Pyrimidine Derivative

| Parameter | Value (eV) |

| EHOMO (Neutral) | -5.774 |

| ELUMO (Neutral) | -2.610 |

| Energy Gap (ΔE) (Neutral) | 3.164 |

| EHOMO (Aqueous) | -6.212 |

| ELUMO (Aqueous) | -2.714 |

| Energy Gap (ΔE) (Aqueous) | 3.498 |

Note: This data is for a related pyrimidine Schiff base and serves as an example of FMO analysis. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netresearchgate.net The MEP map displays regions of negative electrostatic potential (typically colored in shades of red and yellow) and positive electrostatic potential (colored in blue). The negative regions indicate areas that are rich in electrons and are susceptible to electrophilic attack, while the positive regions are electron-deficient and prone to nucleophilic attack. nih.gov

For molecules containing urea and pyrimidine groups, the MEP map often shows negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms of the pyrimidine ring, identifying them as potential sites for electrophilic interaction. researchgate.netresearchgate.net Conversely, the hydrogen atoms of the urea's NH groups typically exhibit a positive potential, making them likely sites for nucleophilic interaction. bhu.ac.in

Molecular Dynamics (MD) Simulations for Exploring Conformational Flexibility in Solution and Binding Environments

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide valuable insights into the conformational flexibility of this compound in different environments, such as in solution or when bound to a biological target. mdpi.commdpi.com By simulating the molecule's behavior over a period of time (often nanoseconds to microseconds), researchers can explore the different shapes (conformers) it can adopt and the stability of these conformations. nih.gov This information is crucial for understanding how the molecule might interact with a receptor, as the binding affinity can be highly dependent on the ligand's conformation. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Theoretical Correlation of Molecular Descriptors with Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.netresearchgate.net In a QSAR study, various molecular descriptors (physicochemical properties, topological indices, etc.) are calculated for a series of related compounds, including this compound and its analogs. nih.gov These descriptors are then correlated with their experimentally determined biological activities (e.g., inhibitory concentrations) using statistical methods like multiple linear regression or partial least squares. nih.gov

A validated QSAR model can be used to predict the biological activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. mdpi.com For pyrimidine-urea derivatives, descriptors such as lipophilicity (logP), electronic parameters, and steric properties have been shown to be important for their biological activity. nih.gov

Homology Modeling and Ligand-Protein Docking Studies for Putative Biological Target Interactions

When the three-dimensional structure of the biological target of this compound is unknown, homology modeling can be employed to build a theoretical model of the protein based on the known structure of a related (homologous) protein. nih.gov This model can then be used for ligand-protein docking studies.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. researchgate.net Docking simulations can help to identify the key amino acid residues in the binding site that interact with the ligand and the types of interactions involved (e.g., hydrogen bonds, hydrophobic interactions). nih.gov For phenyl-urea derivatives, docking studies have been instrumental in understanding their binding modes with various protein kinases and other targets. escholarship.org These studies provide a rational basis for structure-based drug design, allowing for the modification of the ligand's structure to improve its binding affinity and selectivity. dergipark.org.tr

In Silico Prediction of Chemical Reactivity, Selectivity, and Metabolic Vulnerabilities

The prediction of chemical reactivity, selectivity, and metabolic fate of novel chemical entities is a cornerstone of modern drug discovery and development. Computational, or in silico, methods provide a rapid and cost-effective means to evaluate these properties before undertaking more resource-intensive experimental work. For the compound this compound, a variety of computational techniques can be employed to predict its behavior, guiding further investigation into its potential applications. These methods primarily rely on quantum mechanics and molecular mechanics to model the compound's electronic structure and interactions.

Chemical Reactivity and Selectivity:

The chemical reactivity of a molecule is fundamentally governed by its electronic structure. Computational methods such as Density Functional Theory (DFT) are instrumental in elucidating these characteristics. researchgate.net Key parameters derived from DFT calculations include the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its propensity to react with electrophiles. Conversely, the LUMO energy reflects the molecule's ability to accept electrons, suggesting its reactivity towards nucleophiles. The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap generally implies lower reactivity and greater kinetic stability. acs.org

Another powerful tool for predicting reactivity is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across a molecule, highlighting regions that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, typically colored blue). These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. acs.orgnih.gov For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms of the pyrimidine and urea moieties, indicating these as likely sites for electrophilic attack or hydrogen bond acceptance. The aromatic rings and hydrogen atoms bonded to nitrogen would exhibit positive potential, marking them as potential sites for nucleophilic attack or hydrogen bond donation.

Based on general principles of computational chemistry applied to similar structures, a hypothetical set of reactivity descriptors for this compound could be generated.

Table 1: Predicted Reactivity Descriptors for this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | ~ -1.5 eV | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | ~ 5.0 eV | Suggests moderate kinetic stability. |

| Dipole Moment | ~ 3.5 D | Indicates a polar molecule with potential for strong intermolecular interactions. |

Note: These values are illustrative and based on typical DFT calculations for similar organic molecules. Actual values would require specific computation.

Metabolic Vulnerabilities:

In silico tools are also crucial for predicting the metabolic fate of a compound, a key aspect of its pharmacokinetic profile. Websites and software such as SwissADME and pkCSM utilize large databases of known metabolic transformations to predict which parts of a new molecule are most likely to be modified by metabolic enzymes, primarily the Cytochrome P450 (CYP) family. nih.govuq.edu.au

For this compound, these prediction tools would analyze the structure for common metabolic "soft spots." The primary metabolic pathways for such a compound are likely to be oxidation and conjugation.

Table 2: Predicted Sites of Metabolism (SOM) for this compound

| Rank | Atom/Region | Predicted Metabolic Reaction | Responsible Enzymes (Predicted) |

|---|---|---|---|

| 1 | Phenyl Ring (para-position) | Hydroxylation | CYP2D6, CYP3A4 |

| 2 | Pyrimidine Ring | Oxidation | CYP Isoforms |

| 3 | Urea N-H groups | Glucuronidation | Uridine 5'-diphospho-glucuronosyltransferases (UGTs) |

Note: This table is a hypothetical prediction based on common metabolic pathways for phenylurea and pyrimidine-containing compounds.

The phenyl ring is a common site for hydroxylation, particularly at the para-position, which is sterically accessible. The pyrimidine ring, being an electron-deficient aromatic system, can also undergo oxidation. The nitrogen atoms of the urea linkage and the pyrimidine ring are potential sites for conjugation reactions, such as glucuronidation, which increases water solubility and facilitates excretion. bldpharm.com

The selectivity of metabolism by different CYP isoforms can also be predicted. For instance, tools like the pkCSM server can predict whether a compound is a substrate or inhibitor of major CYP isoforms such as CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4. phytojournal.com Such predictions are vital for anticipating potential drug-drug interactions. A hypothetical prediction might suggest that this compound is a substrate for CYP3A4 and CYP2D6 but may not be a significant inhibitor of other isoforms at therapeutic concentrations.

These computational predictions of reactivity, selectivity, and metabolic vulnerabilities provide a foundational understanding of the chemical and biological behavior of this compound. While these in silico results require experimental validation, they are indispensable for guiding efficient drug design and development processes.

Structure Activity Relationship Sar Studies of 3 Phenyl 1 Pyrimidin 5 Yl Urea Derivatives

Impact of Substituent Variation on the Phenyl Ring on Biological Interaction Profiles

Research on a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives revealed that the introduction of different substituents on the terminal phenyl ring led to a wide range of antiproliferative activity against a panel of 60 human cancer cell lines. mdpi.com The electronic and hydrophobic effects of these substituents were found to be key determinants of their activity. For instance, compounds with a 4-hydroxymethylpiperidine moiety attached to the core structure generally exhibited broad-spectrum antiproliferative activity. mdpi.com

In a study focused on indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, a series of phenyl urea (B33335) derivatives were synthesized and evaluated. nih.gov The structure-activity relationship analysis highlighted a strong preference for para-substitution on the phenyl ring. While substitutions with halogens like fluorine, chlorine, and bromine at the para-position resulted in similar activity, the introduction of bulky groups like an isopropyl group at the same position led to a loss of inhibition. nih.gov This suggests that the size and nature of the substituent at the para-position are critical for effective binding to the target enzyme. Conversely, o,p-disubstituted phenyl urea derivatives, such as those with o,p-difluoro or o,p-dichloro substituents, showed no inhibitory activity, further emphasizing the importance of the substitution pattern. nih.gov

The following table summarizes the impact of various substituents on the phenyl ring on the biological activity of related urea derivatives.

| Compound ID | Phenyl Ring Substituent | Biological Target/Assay | Activity (IC₅₀ or % Inhibition) | Reference |

| i2 | p-CH₃ | IDO1 | 8.613 µM | nih.gov |

| i3 | p-Cl | IDO1 | 5.687 µM | nih.gov |

| i18 | p-F | IDO1 | 5.475 µM | nih.gov |

| i19 | p-Br | IDO1 | 4.077 µM | nih.gov |

| i21 | p-isopropyl | IDO1 | Inactive | nih.gov |

| i16 | 2,4-di-F | IDO1 | Inactive | nih.gov |

| i17 | 2,4-di-Cl | IDO1 | Inactive | nih.gov |

| 5a | Unsubstituted | NCI-60 cell lines | Broad-spectrum antiproliferative | mdpi.com |

| 5d | 4-Cl | NCI-60 cell lines | Promising mean growth inhibition | mdpi.com |

| 5e | 2,4-di-Cl | NCI-60 cell lines | Antiproliferative activity | mdpi.com |

Influence of Modifications to the Pyrimidine (B1678525) Ring on Target Binding Affinity and Selectivity

While direct SAR studies on 3-phenyl-1-(pyrimidin-5-yl)urea with a specific focus on pyrimidine ring modifications are not extensively available in the reviewed literature, research on related pyrimidine-containing compounds provides valuable insights. For instance, in a series of 2,4-diamino-pyrimidine anti-malarials, the substitution pattern on the pyrimidine ring was found to be critical for activity. nih.gov The incorporation of new polar anilines at the 2-position of the pyrimidine was a key modification strategy. nih.gov

Furthermore, the pyrimidine moiety is a common pharmacophore in a wide range of biologically active compounds, including kinase inhibitors. frontiersin.orgnih.gov In these contexts, the pyrimidine ring often engages in crucial hydrogen bonding interactions with the hinge region of the kinase domain. Therefore, it is reasonable to extrapolate that modifications to the pyrimidine ring in this compound derivatives, such as the introduction of different substituents at various positions, would significantly alter their binding affinity and selectivity for their respective biological targets. The nature, size, and electronic properties of these substituents would likely dictate the strength and specificity of these interactions.

The following table illustrates the general importance of the pyrimidine ring in related inhibitors.

| Compound Class | Modification on Pyrimidine Ring | Impact on Biological Activity | Reference |

| 2,4-diamino-pyrimidines | Introduction of polar anilines at the 2-position | Improved anti-malarial activity and selectivity | nih.gov |

| Pyrimidinylimidazo[2,1-b]thiazoles | Linker and terminal moiety variations | Significant inhibitory effect on p38α | nih.gov |

| Menthone-derived pyrimidine-ureas | Integration of pyrimidine and urea moieties | Potent antitumor activity | frontiersin.org |

Role of the Urea Linkage in Mediating Molecular Recognition and Hydrogen Bonding with Biological Receptors

The urea linkage (-NH-CO-NH-) is a cornerstone of the N-phenyl-N'-pyrimidinylurea scaffold, playing a pivotal role in mediating molecular recognition and establishing crucial hydrogen bonding interactions with biological receptors. This functional group possesses both hydrogen bond donor (the two N-H groups) and acceptor (the carbonyl oxygen) capabilities, allowing it to form multiple, stable hydrogen bonds with protein targets. nih.govmdpi.com

The efficiency of the urea moiety as a receptor subunit is attributed to the presence of two proximate polarized N-H fragments. nih.gov This arrangement enables the urea to effectively chelate spherical anions or to donate two parallel hydrogen bonds to the oxygen atoms of functionalities like carboxylates or inorganic oxoanions. nih.gov In the context of enzyme inhibition, the urea group can form key hydrogen bonds with amino acid residues in the active site. For example, in a study of urea-substituted 2,4-diamino-pyrimidine anti-malarials, the urea groups were predicted to form hydrogen bond interactions with acidic residues at the mouth of the ATP binding site of the target enzyme. nih.gov Specifically, the 3-substituted urea was predicted to form a hydrogen bond with a glutamic acid residue and an internal hydrogen bond with the 4-amino group of the pyrimidine. nih.gov

The strength of these hydrogen bonds can be influenced by the nature of the substituents on the urea nitrogens. Electron-withdrawing groups can increase the acidity of the N-H protons, leading to stronger hydrogen bonds. The conformation of the urea linkage is also critical for optimal interaction. A syn,syn conformation, where the N-H bonds are oriented parallel to one another, is often observed in bound ligands, facilitating bidentate hydrogen bonding. bris.ac.uk This ability to form strong and directional hydrogen bonds makes the urea linkage a vital component for the affinity and specificity of N-phenyl-N'-pyrimidinylurea derivatives towards their biological targets.

Stereochemical Considerations and Their Effects on In Vitro Activity in Chiral Derivatives

The introduction of chiral centers into the this compound scaffold can lead to stereoisomers with distinct biological activities. The three-dimensional arrangement of substituents around a chiral center can significantly influence how a molecule fits into a binding pocket and interacts with its biological target.

While specific studies on chiral derivatives of this compound were not prominently featured in the searched literature, research on other chiral urea derivatives highlights the importance of stereochemistry. In a study of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists, the stereochemistry of a phenylethyl segment dramatically influenced the in vitro potency. sci-hub.se It was observed that compounds with an (R)-configuration at a specific methyl-substituted carbon were more potent than their (S)-enantiomers. sci-hub.se Furthermore, the relative configuration of two adjacent chiral centers was also found to be crucial, with the erythro configuration being favored by the receptor. sci-hub.se

These findings underscore the principle that for chiral derivatives of N-phenyl-N'-pyrimidinylurea, it is highly probable that one enantiomer will exhibit significantly higher activity than the other. The differential activity arises from the specific spatial orientation of the substituents, which dictates the complementarity of the ligand with the chiral environment of the receptor's binding site. Therefore, the synthesis and evaluation of individual enantiomers are critical for optimizing the potency and selectivity of chiral N-phenyl-N'-pyrimidinylurea derivatives.

The following table provides examples of how stereochemistry can influence the activity of related urea compounds.

| Compound Series | Chiral Feature | Observation | Reference |

| Trisubstituted phenyl ureas | (R) vs (S) configuration at a methyl-substituted carbon | (R)-configuration led to higher potency as NPY5 receptor antagonists. | sci-hub.se |

| Trisubstituted phenyl ureas | Relative configuration of two adjacent chiral centers | erythro configuration was favored for receptor binding. | sci-hub.se |

Analysis of Key Pharmacophoric Features Essential for Activity within the N-Phenyl-N'-pyrimidinylurea Scaffold

A pharmacophore model represents the essential steric and electronic features of a molecule that are necessary for its biological activity. researchgate.net For the N-phenyl-N'-pyrimidinylurea scaffold, several key pharmacophoric features can be identified based on the analysis of its structure and the SAR of related compounds.

The primary pharmacophoric elements of the N-phenyl-N'-pyrimidinylurea scaffold are likely to include:

Aromatic Rings: The phenyl and pyrimidine rings serve as hydrophobic features that can engage in van der Waals and π-π stacking interactions with aromatic amino acid residues in the binding site of a target protein. d-nb.info The substitution pattern on these rings can modulate their electronic properties and steric bulk, influencing the strength and specificity of these interactions.

Hydrogen Bond Donors: The two N-H groups of the urea linkage are critical hydrogen bond donors. nih.gov They can form strong, directional hydrogen bonds with hydrogen bond acceptor groups on the receptor, such as the carbonyl oxygen of the peptide backbone or the side chains of amino acids like aspartate and glutamate.

Hydrogen Bond Acceptor: The carbonyl oxygen of the urea linkage acts as a hydrogen bond acceptor, capable of interacting with hydrogen bond donor groups on the receptor. mdpi.com

The spatial arrangement of these features is crucial for optimal binding. A typical pharmacophore model for an inhibitor based on this scaffold would likely feature two aromatic/hydrophobic regions connected by a central hydrogen-bonding core provided by the urea linkage. The distances and angles between these features would be critical for defining the active conformation of the molecule.

Pharmacophore models are powerful tools in drug discovery, enabling virtual screening of large compound libraries to identify new molecules with the desired features for biological activity. nih.gov While a specific pharmacophore model for this compound was not found in the reviewed literature, the general principles of pharmacophore modeling and the known SAR of related compounds provide a strong basis for understanding the key features essential for its activity.

Mechanistic Investigations of Biological Activity in Vitro and Pre Clinical Models

Identification and Validation of Specific Biological Targets (e.g., Enzymes, Receptors, Kinases, Ion Channels)

Derivatives based on the 3-Phenyl-1-(pyrimidin-5-YL)urea scaffold have been investigated as inhibitors of several key biological targets, particularly protein kinases involved in cancer progression. The pyrimidine (B1678525) ring is a common feature in molecules designed to inhibit various enzymes and modulate receptor activity. researchgate.net The diarylurea structure is known to inhibit receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). researchgate.net

Specific targets identified for derivatives include:

RAF Kinases: The diarylurea structure is a key component of type II kinase inhibitors like Sorafenib, which target the RAS/RAF/MEK/ERK signaling pathway. nih.gov Analogs incorporating a 1H-pyrazolo[3,4-d]pyrimidine scaffold in place of the pyridine (B92270) ring in Sorafenib have been designed as potent pan-RAF inhibitors. nih.gov Docking studies show the diarylurea portion binds to a hydrophobic back pocket of the kinase, forming crucial hydrogen bonds with the DFG motif (Asp-Phe-Gly). nih.gov

FMS-like Tyrosine Kinase 3 (FLT3): The pyrimidine core is found in numerous FLT3 inhibitors. nih.gov Derivatives of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea have been developed as receptor tyrosine kinase inhibitors targeting FLT3. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A series of pyrrolo[2,3-d]pyrimidine-linked diarylureas were developed as potent inhibitors of VEGFR-2. researchgate.net Similarly, thieno[2,3-d]pyrimidines linked to diarylurea moieties have been identified as inhibitors of the VEGF/KDR and PDGF receptors. nih.gov

Cyclin-Dependent Kinase 2 (CDK2): Novel pyrazolo[3,4-d]pyrimidine derivatives showed significant inhibitory activity against the CDK2/cyclin A2 complex. rsc.org

Fibroblast Growth Factor Receptors (FGFR): Diaryl urea (B33335) derivatives incorporating a 3,5-dimethoxy-phenyl group have been developed as potent and selective inhibitors of the FGFR family (FGFR1/2/3/4). nih.gov

Cannabinoid CB1 Receptor: Diarylureas containing a pyrimidine ring have been identified as allosteric modulators of the CB1 receptor. nih.gov

Development and Application of Biochemical Assays for In Vitro Potency Determination (e.g., IC50 values against specific targets)

The potency of diarylurea derivatives is commonly evaluated through in vitro biochemical assays that measure the concentration required to inhibit a specific target by 50% (IC50).

For instance, a series of novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives demonstrated potent activity against the human chronic myeloid leukemia (CML) cell line K562, with compound 7 showing an IC50 value of 0.038 µM. nih.gov In another study, pyrazolo[3,4-d]pyrimidine derivatives were tested for their inhibitory activity against CDK2/cyclin A2, with the most active compounds exhibiting IC50 values in the nanomolar range. rsc.org

The following table summarizes the in vitro potency of various diarylurea derivatives against their specified kinase targets.

| Compound Series | Target Kinase | Most Potent Compound | IC50 (nM) |

| 1H-Pyrazolo[3,4-d]pyrimidine derivatives | BRAFV600E | 1v | 23.6 |

| 1H-Pyrazolo[3,4-d]pyrimidine derivatives | Wild-type BRAF | 1v | 51.5 |

| 1H-Pyrazolo[3,4-d]pyrimidine derivatives | C-RAF | 1v | 8.5 |

| Pyrrolo[2,3-d]pyrimidine-linked diarylureas | VEGFR-2 | 12e | 45.9 |

| Pyrazolo[3,4-d]pyrimidine derivatives | CDK2/cyclin A2 | 14 | 57 |

| Thieno[2,3-d]pyrimidine derivatives | EGFRWT | 5b | 37.19 |

| Thieno[2,3-d]pyrimidine derivatives | EGFRT790M | 5b | 204.10 |

This table is populated with data from multiple studies focusing on derivatives of the core diarylurea structure. rsc.orgsemanticscholar.orgresearchgate.netresearchgate.net

Cellular Pathway Modulation Studies in Relevant Cell Lines (e.g., signal transduction inhibition, protein phosphorylation modulation)

The diarylurea scaffold is central to inhibitors that modulate key cellular signaling pathways implicated in cancer. nih.govresearchgate.net Derivatives of this compound have been shown to inhibit signal transduction by targeting kinases within these pathways.

RAS/RAF/MEK/ERK Pathway: As inhibitors of RAF kinases, diarylurea compounds block the MAPK signal transduction cascade. nih.gov For example, compound 1v , a 1H-pyrazolo[3,4-d]pyrimidine derivative, suppressed the phosphorylation of MEK in a concentration-dependent manner in A375 (melanoma) and HT-29 (colon cancer) cell lines, indicating inhibition of the downstream signaling molecules. nih.govsemanticscholar.org

PI3K/AKT Pathway: A series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives were found to exert their anti-leukemia effects by significantly reducing the protein phosphorylation of the PI3K/Akt signal pathway in K562 cells. nih.gov Other pyrimidine and triazine-based diaryl ureas have also been designed as dual PI3Kα/mTOR inhibitors. bohrium.com

β-arrestin Mediated Signaling: Diarylureas with a pyrimidine ring, acting as allosteric modulators of the CB1 receptor, were found to influence extracellular signal-regulated kinases ERK1/2 phosphorylation through a β-arrestin-mediated mechanism. nih.gov

Antiproliferative Activity Evaluation in Cancer Cell Lines

The antiproliferative effects of compounds containing the this compound scaffold have been extensively evaluated across numerous human cancer cell lines. jst.go.jpmdpi.com

Cytotoxicity Assays (e.g., MTT assay) and Concentration-Dependent Effects

The cytotoxicity of these derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. nih.govresearchgate.netimist.ma Studies involving screening against the NCI-60 panel of human cancer cell lines have demonstrated broad-spectrum antiproliferative activity for many diarylurea compounds. jst.go.jpmdpi.comnih.gov

For example, a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives showed potent activity, with some compounds eliciting lethal effects on melanoma (SK-MEL-5), renal cancer (786-0, A498, RXF 393), and breast cancer (MDA-MB-468) cell lines at a 10 µM concentration. mdpi.comresearchgate.net Another study on pyrazinyl–aryl urea derivatives found that compound 5-23 inhibited the proliferation of T24 bladder cancer cells in a time- and dose-dependent manner, with IC50 values of 9.18 µM, 4.58 µM, and 3.55 µM after 24, 48, and 72 hours, respectively. nih.gov

The table below presents the cytotoxic activity of selected diarylurea derivatives against various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| 29a | H460 | Lung | 0.081 |

| 29a | HT-29 | Colon | 0.058 |

| 29a | MKN-45 | Gastric | 0.18 |

| 29a | MDA-MB-231 | Breast | 0.23 |

| 4b | SW480 | Colon | 11.08 |

| 12e | MCF-7 | Breast | 8.00 |

| 6n | MDA-MB-468 | Breast | 0.60 |

| 14 | HCT-116 | Colon | 0.006 |

| 15 | HCT-116 | Colon | 0.007 |

This table is compiled from data on various thieno[3,2-d]pyrimidine, pyrimidine-aryl urea, and pyrazolo[3,4-d]pyrimidine derivatives. researchgate.netrsc.orgresearchgate.netresearchgate.net

Cell Cycle Analysis (e.g., flow cytometry for cell cycle arrest)

Flow cytometry analysis has revealed that diarylurea derivatives can induce cell cycle arrest at different phases, a key mechanism of their anticancer action. mdpi.comdntb.gov.ua

G0/G1 Arrest: A promising 1H-pyrazolo[3,4-d]pyrimidine-based compound, 1v , was shown to arrest the A375 melanoma cell line primarily in the G0/G1 phase. semanticscholar.org

G2/M Arrest: Several pyrimidine derivatives have been shown to halt the cell cycle in the G2/M phase. arabjchem.orgsemanticscholar.org One pyrimidine derivative containing an aryl urea moiety, compound 4b , arrested the cell cycle at the G2/M phase in SW480 colon cancer cells. researchgate.net Similarly, some coumarin-pyridine hybrids induced G2/M arrest in MCF-7 breast cancer cells. arabjchem.org

S and G2/M Arrest: A 1H-pyrazolo[3,4-d]pyrimidine derivative, compound 12b , was found to arrest the cell cycle at both the S and G2/M phases in A549 lung cancer cells. nih.gov

Induction of Apoptosis in Cell Culture Models

A primary mechanism by which these compounds exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. mdpi.com This is often evaluated using techniques like Annexin V/PI staining and flow cytometry. mdpi.comthermofisher.com

Mechanistic studies have shown that pyrimidine derivatives with urea moieties can induce apoptosis through various molecular events. researchgate.net For instance, compound 4b was found to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2 in SW480 cells. researchgate.net It also induced the cleavage of PARP and increased the expression of Ikb-α, further confirming its pro-apoptotic activity. researchgate.net Similarly, diarylurea compounds 5a and 6c were found to induce apoptosis in breast cancer cells by elevating p53 and Bax levels, downregulating Bcl2, and increasing Caspase 3/7 levels. researchgate.net A novel phenoxypyrimidine urea derivative, AKF-D52 , was also shown to trigger both extrinsic and intrinsic apoptotic pathways in non-small cell lung cancer cells. mdpi.com

Selectivity Studies against Normal Cell Lines

A critical aspect of developing potential therapeutic agents is their selectivity, meaning their ability to target diseased cells while sparing normal, healthy cells. Several studies have evaluated the cytotoxicity of phenyl-urea derivatives against normal cell lines, providing insight into their potential for selective action.

One study on a potent type-II Polo-like kinase 4 (PLK4) inhibitor, 1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea (a complex derivative), demonstrated significant selectivity. While it effectively inhibited the proliferation of the MCF-7 breast cancer cell line with an IC₅₀ value of 1.52 μM, it showed no inhibitory effect on normal human liver cells (L02) or human umbilical vein endothelial cells (HUVECs). nih.gov This suggests that the compound's mechanism of action, which involves arresting the cell division cycle, is more targeted toward cancerous cells. nih.gov

Similarly, the phenoxypyrimidine urea derivative AKF-D52 was found to be selectively cytotoxic against non-small cell lung cancer (NSCLC) cells. It displayed IC₅₀ values of 4.49 μM in A549 cells and 6.62 μM in NCI-H358 cells, whereas its IC₅₀ value in normal human bronchial epithelial cells (BEAS-2B) was significantly higher at 16.15 μM. mdpi.com

Further research into indole-based urea derivatives also highlights this selective potential. A series of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea derivatives showed promising activity against various human cancer cell lines. rsc.org When tested against normal cell lines, their IC₅₀ values against human normal lung (MCR-5) cells were above 45.0 μM, indicating lower toxicity to these cells. rsc.org In another study, the methuosis-inducing compound 12A , an indole-2-carbohydrazide derivative, was highly cytotoxic to a broad panel of cancer cell lines but exhibited low toxicity to human normal cells, including HaCat, MCF-10A, and LO2 cells. semanticscholar.orgtandfonline.com

Conversely, studies on certain thiourea (B124793) derivatives, which share a structural relationship with urea compounds, have also been conducted. A series of 3-(trifluoromethyl)phenylthiourea analogs were shown to have favorable selectivity, being highly cytotoxic against several cancer cell lines while being less so against normal human keratinocyte (HaCaT) cells. nih.gov

| Compound/Derivative Series | Normal Cell Line | IC₅₀ (Normal Cells) | Cancer Cell Line | IC₅₀ (Cancer Cells) | Reference |

|---|---|---|---|---|---|

| 1-(3-fluoro-5-(...)-3-(pyrimidin-5-yl)urea | L02, HUVECs | No inhibitory effect | MCF-7 | 1.52 μM | nih.gov |

| AKF-D52 | BEAS-2B | 16.15 μM | A549 | 4.49 μM | mdpi.com |

| 1-(2-(adamantane-1-yl)-...)-3-substituted ureas | MCR-5 | >45.0 μM | Various | Down to 20 μM | rsc.org |

| Indole-2-carbohydrazide derivative 12A | HaCat, MCF-10A, LO2 | Low toxicity | Various | Low micromolar range | semanticscholar.orgtandfonline.com |

| 3-(trifluoromethyl)phenylthiourea analogs | HaCaT | Favorable selectivity | SW480, SW620, PC3, K-562 | ≤ 10 μM | nih.gov |

Antimicrobial and Antifungal Activity Assessment in In Vitro Models

Derivatives of urea have been investigated for their potential as antimicrobial and antifungal agents. A study involving a series of new urea derivatives screened in vitro against five bacterial and two fungal strains revealed varied levels of activity. nih.gov Notably, many of these compounds showed promising growth inhibition against Acinetobacter baumannii. nih.gov Specifically, the adamantyl urea derivative 3l demonstrated an outstanding growth inhibition of 94.5% towards this bacterium. nih.gov Some compounds also exhibited moderate activity against Klebsiella pneumoniae and Staphylococcus aureus. nih.gov However, activity against E. coli, P. aeruginosa, and Candida albicans was generally moderate to poor. nih.gov

In another study, pyrimidine derivatives synthesized from 3-(3,4-dimethoxy-phenyl-1-(2,5-dimethyl-thiophen-3-yl)-propenone and urea were tested for antibacterial activity against two Gram-positive and two Gram-negative bacteria. eurjchem.com The results indicated that some of the synthesized compounds had notable inhibitory effects. eurjchem.com Similarly, certain 1,3,5-triazinyl urea derivatives have been evaluated, with some showing excellent activity against E. coli and S. typhi, comparable to standard drugs. tandfonline.com

| Compound/Derivative Series | Microorganism | Activity | Reference |

|---|---|---|---|

| Adamantyl urea adduct 3l | Acinetobacter baumannii | 94.5% growth inhibition | nih.gov |

| (R)-3-(4-chlorophenyl)-1-methyl-1-(1-phenylethyl)urea (3e) | Acinetobacter baumannii | Good inhibition | nih.gov |

| Urea derivatives 3c and 3g | Klebsiella pneumoniae | Moderate growth inhibition | nih.gov |

| Urea derivative 3k | Staphylococcus aureus | Moderate growth inhibition | nih.gov |

| Pyrimidine derivatives from 3-(3,4-dimethoxy-phenyl...) | Gram-positive & Gram-negative bacteria | Inhibitory activity noted | eurjchem.com |

| 1,3,5-Triazinyl urea derivatives (7g, 7e) | E. coli, S. typhi | Excellent activity (MIC 0.019 mg/mL) | tandfonline.com |

Anti-Inflammatory Mechanisms via Molecular Target Inhibition or Pathway Modulation

The pyrimidine-urea scaffold is a key feature in compounds designed to modulate inflammatory pathways. A significant mechanism of action for these compounds is the inhibition of inflammatory mediators. rsc.org

One rationally designed tertiary sulfonylurea compound, AMS-17 , has been shown to inhibit microglia-mediated inflammation by targeting the nucleotide-binding oligomerization domain (NOD)-like receptor protein 3 (NLRP3) inflammasome. nih.gov Dysregulation of NLRP3 signaling is linked to several neurological disorders. AMS-17 was found to inhibit the expression of NLRP3 and its downstream components, including caspase-1, tumor necrosis factor-α (TNF-α), IL-1β, and inducible nitric oxide synthase (iNOS). nih.gov

The anti-inflammatory effects of pyrimidine derivatives are often associated with the inhibition of cyclooxygenase (COX) enzymes, which reduces the production of prostaglandin (B15479496) E₂ (PGE₂). rsc.org Several pyrazolo[3,4-d]pyrimidine derivatives have demonstrated noteworthy in vitro anti-inflammatory activity by potently suppressing COX-2 activity. rsc.orgnih.gov For example, compounds 11e and 11f from one series showed the most potent anti-inflammatory effects, with edema reductions of 66.88% and 64.97%, respectively, in a carrageenan-induced rat paw edema model. nih.gov Their high activity is supported by their high lipophilicity, which may enhance their ability to reach target sites. nih.gov

Other molecular targets include p38 mitogen-activated protein (MAP) kinase. A series of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives were investigated as p38α inhibitors. bohrium.com Compound 24g in this series, featuring a p-Cl benzene (B151609) sulfonamide moiety, exhibited the highest activity against p38α with an IC₅₀ of 0.68 µM. These compounds also effectively inhibited the production of PGE₂. bohrium.com

| Compound/Derivative Series | Molecular Target/Pathway | Mechanism/Effect | Reference |

|---|---|---|---|

| AMS-17 | NLRP3 Inflammasome | Inhibits expression of NLRP3, caspase-1, TNF-α, IL-1β, iNOS | nih.gov |

| Pyrazolo[3,4-d]pyrimidines (11e, 11f) | COX-2 | Potent inhibition of paw edema (66.88% and 64.97%) | nih.gov |

| 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazoles (24g) | p38α MAP Kinase | IC₅₀ of 0.68 µM; inhibits PGE₂ production | bohrium.com |

| Pyrido[2,3-d]pyrimidine (B1209978) derivative (25) | General Inflammation | 74% edema inhibition in rat paw model | rsc.org |

Other Mechanistic Biological Studies in Non-Human or Ex Vivo Systems (e.g., anti-malarial activity in P. falciparum cultures, anti-Parkinsonian mechanisms in animal models focusing on target interaction)

Beyond the aforementioned activities, phenyl-urea derivatives have been explored for other therapeutic applications, including anti-malarial and anti-Parkinsonian effects.

Anti-malarial Activity

The lactate (B86563) dehydrogenase enzyme of Plasmodium falciparum (PfLDH) is a critical target for anti-malarial drugs due to the parasite's reliance on glycolysis for energy. nih.gov While direct studies on this compound were not identified, the broader search for PfLDH inhibitors highlights the potential for urea-based compounds in this area. The success of natural products in anti-malarial drug discovery, such as artemisinin, has spurred research into various synthetic and natural compounds, including those that may be cytotoxic to P. falciparum trophozoites. nih.govbioline.org.br

Anti-Parkinsonian Mechanisms

Several studies have investigated thiazole (B1198619) and pyrimidine derivatives for their potential in treating Parkinson's disease (PD). researchgate.nettandfonline.comtandfonline.com A series of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7-yl urea and thiourea derivatives were synthesized and evaluated for their anti-Parkinsonian activity in a mouse model of haloperidol-induced catalepsy. researchgate.net A majority of these compounds showed significant activity, with the most active compound featuring a methoxy (B1213986) group on the phenyl ring. researchgate.net These compounds also demonstrated neuroprotective properties by mitigating oxidative stress in brain homogenates. researchgate.nettandfonline.comtandfonline.com The mechanism is thought to involve interaction with dopamine (B1211576) D₂ receptors. researchgate.net Further research on related tricyclic thiazolotriazolopyrimidine structures confirmed their protective effect against haloperidol-induced catalepsy and oxidative stress in mice. tandfonline.comtandfonline.com

| Activity | Compound/Derivative Series | Model System | Observed Effect/Mechanism | Reference |

|---|---|---|---|---|

| Anti-Parkinsonian | 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7-yl ureas | Haloperidol-induced catalepsy in mice | Significant reversal of catalepsy; neuroprotective via reduction of oxidative stress. | researchgate.net |

| Anti-Parkinsonian | 3-alkyl/aryl-8-(furan-2-yl)thiazolo[5,4-e] nih.govnih.govnih.govtriazolo[1,5-c]pyrimidine-2(3H)-thiones | Haloperidol-induced catalepsy and oxidative stress in mice | Active in reversing catalepsy and reducing oxidative stress. | tandfonline.comtandfonline.com |

Synthetic Applications and Functional Diversification

3-Phenyl-1-(pyrimidin-5-YL)urea as a Precursor or Intermediate in the Synthesis of More Complex Heterocyclic Systems

The inherent reactivity of the pyrimidine (B1678525) and urea (B33335) moieties within this compound makes it a valuable starting material or intermediate for the construction of a diverse array of more complex heterocyclic structures. The pyrimidine ring, being electron-deficient, is susceptible to various chemical transformations. semanticscholar.org

One notable strategy involves a deconstruction-reconstruction approach where pyrimidine-containing compounds are converted into other nitrogen-containing heteroaromatics. This is achieved by transforming the pyrimidine into its corresponding N-arylpyrimidinium salt, which can then be cleaved to yield an iminoenamine building block. This intermediate can subsequently be used in various heterocycle-forming reactions to create diverse structures like azoles. nih.gov

Furthermore, the urea component of the molecule can participate in cyclization reactions. For instance, N,N'-disubstituted thioureas, which are structurally related to ureas, can be cyclized using oxalyl dichloride to form 4,5-dioxo-2-thioxo-perhydroimidazolyl-pyrimidine-2(H)-thiones. researchgate.net This suggests that this compound could potentially undergo similar cyclizations to yield fused imidazole-pyrimidine systems.

The Biginelli reaction, a classic multicomponent reaction, offers another avenue for utilizing urea derivatives in the synthesis of heterocyclic compounds, specifically dihydropyrimidinones. mdpi.com While not a direct reaction of this compound itself, this highlights the general utility of the urea functional group in building complex heterocyclic frameworks. For example, a three-component condensation of 5-acetonyl-1,2,4-oxadiazole, an aldehyde, and urea can lead to the formation of 5-(pyrimidin-5-yl)-1,2,4-oxadiazole derivatives, which can be further modified. clockss.org

Moreover, the pyrimidine ring can be annulated to form fused heterocyclic systems. For instance, pyrimidine derivatives can be used to synthesize pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines through various synthetic routes, including reactions with urea or thiourea (B124793). rsc.org The amino group that can be introduced onto the pyrimidine ring of a urea derivative can also serve as a handle for further cyclization reactions, leading to the formation of fused systems like pyrazolo[3,4-d]pyrimidines. researchgate.net

The following table summarizes some of the potential heterocyclic systems that could be synthesized using this compound or its derivatives as precursors.

| Precursor/Intermediate | Reagent/Reaction Type | Resulting Heterocyclic System |

| This compound | N-Arylation followed by cleavage and recyclization | Azoles nih.gov |

| This compound derivative | Oxalyl dichloride cyclization | Fused imidazole-pyrimidine systems researchgate.net |

| Amino-substituted pyrimidine-urea derivative | Cyclization reactions | Pyrazolo[3,4-d]pyrimidines researchgate.net |

| Pyrimidine-urea derivative | Annulation reactions | Pyrimido[4,5-d]pyrimidines, Pyrimido[5,4-d]pyrimidines rsc.org |

Strategies for Further Functionalization of the Urea Backbone or Ring Systems

The chemical architecture of this compound offers multiple sites for further functionalization, allowing for the fine-tuning of its properties. These modifications can be targeted at the urea backbone, the phenyl ring, or the pyrimidine ring.

Urea Backbone Modification:

The urea linkage itself provides opportunities for modification. The nitrogen atoms of the urea can be further substituted, although this can be challenging depending on the existing substituents. The synthesis of unsymmetrical ureas can be achieved through various methods, including the use of phosgene (B1210022) or isocyanates, though these methods often involve hazardous reagents. nih.gov More modern approaches, such as those mediated by hypervalent iodine reagents like PhI(OAc)₂, offer milder conditions for the synthesis of unsymmetrical urea derivatives. mdpi.com This versatility is crucial for introducing diverse functional groups onto the urea backbone.

Phenyl Ring Functionalization:

The phenyl ring is amenable to electrophilic aromatic substitution reactions. Depending on the desired substitution pattern, functional groups such as halogens, nitro groups, or alkyl groups can be introduced onto the ring. These modifications can significantly influence the electronic properties and steric profile of the molecule. For example, in a study on phenyl urea derivatives as IDO1 inhibitors, various substituents were introduced at the para-position of the phenyl ring, including halogens and small alkyl groups, to probe the structure-activity relationship. nih.gov

Pyrimidine Ring Functionalization: